4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamoyl}phenyl acetate
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Overview
Description
4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamoyl}phenyl acetate is a complex organic compound that features a benzoxazole ring, a chlorophenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the formation of the benzoxazole ring. One common method is the condensation of 4-chloroaniline with salicylic acid, followed by cyclization to form the benzoxazole core. The resulting intermediate is then reacted with phenyl isocyanate to introduce the carbamoyl group. Finally, the phenyl acetate moiety is introduced through esterification with acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamoyl}phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the chlorophenyl group can interact with protein receptors. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamoyl}phenyl methyl ester
- 4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamoyl}phenyl ethyl ester
Uniqueness
The acetate ester group in 4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamoyl}phenyl acetate provides unique reactivity and solubility properties compared to its methyl and ethyl ester counterparts. This makes it particularly useful in specific synthetic and medicinal applications.
Properties
Molecular Formula |
C22H15ClN2O4 |
---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
[4-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H15ClN2O4/c1-13(26)28-18-9-4-14(5-10-18)21(27)24-17-8-11-20-19(12-17)25-22(29-20)15-2-6-16(23)7-3-15/h2-12H,1H3,(H,24,27) |
InChI Key |
KXGNMGWKTVFLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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